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Compound of Interest

Compound Name: AMP-PNP lithium hydrate

Cat. No.: B15547534 Get Quote

In-Depth Technical Guide: AMP-PNP Lithium
Hydrate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Adenosine 5′-(β,γ-

imido)triphosphate (AMP-PNP) lithium hydrate, a non-hydrolyzable analog of adenosine

triphosphate (ATP). Its resistance to cleavage by many ATPases makes it an invaluable tool for

studying ATP-dependent processes in various biological systems. This guide covers its

chemical properties, experimental applications, and its role in elucidating complex signaling

pathways.

Core Properties of AMP-PNP Lithium Hydrate
AMP-PNP serves as a competitive inhibitor in numerous ATP-dependent enzymatic reactions.

[1] By binding to the ATP pocket without being hydrolyzed, it can effectively lock enzymes in an

ATP-bound state, facilitating the study of conformational changes and protein-protein

interactions. The lithium salt form is commonly used due to its stability and solubility in aqueous

solutions.

Quantitative Data Summary
The molecular formula and weight of AMP-PNP lithium hydrate can vary depending on the

extent of lithiation and hydration. The table below summarizes the key quantitative data for
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commonly available forms.

Property Value Notes

Chemical Formula (General) C₁₀H₁₇N₆O₁₂P₃ · xLi⁺ · yH₂O

The number of lithium ions (x)

and water molecules (y) can

vary.[2][3][4]

Molecular Weight (Free Acid) 506.20 g/mol
This value is for the non-salt,

anhydrous form.[2][3][5]

Chemical Formula (Tetralithium

Salt)
C₁₀H₁₃Li₄N₆O₁₂P₃

A common commercially

available form.

Molecular Weight (Tetralithium

Salt, Anhydrous)
529.93 g/mol

Molecular weight can vary with

hydration.[6]

CAS Number 25612-73-1
This number typically refers to

the free acid form.[2][4][5]

Key Experimental Protocols
AMP-PNP is utilized in a wide array of biochemical and cellular assays. Below are detailed

methodologies for two common applications.

Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of a compound

against a specific kinase using AMP-PNP as a tool to characterize the ATP-binding site.

Objective: To determine if a test compound inhibits kinase activity by competing with ATP.

Materials:

Purified kinase

Kinase-specific substrate (e.g., a peptide)

AMP-PNP lithium hydrate solution
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Test inhibitor compound

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody specific for the

phosphorylated substrate)

Microplate reader

Methodology:

Prepare Reagents:

Dissolve AMP-PNP lithium hydrate in kinase assay buffer to a desired stock

concentration (e.g., 10 mM).

Prepare serial dilutions of the test inhibitor in the assay buffer.

Prepare solutions of the kinase and its substrate at concentrations optimized for the

specific assay.

Assay Setup:

In a microplate, add the kinase and the test inhibitor at various concentrations.

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

To initiate the kinase reaction, add the substrate and a concentration of ATP near the Kₘ of

the kinase. For control wells to demonstrate competitive binding, ATP can be substituted

with AMP-PNP.

Reaction and Detection:

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a

specific time (e.g., 30-60 minutes).

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
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Add the detection reagent according to the manufacturer's instructions. This may involve

measuring the amount of ADP produced or quantifying the phosphorylated substrate.

Data Analysis:

Measure the signal (luminescence, fluorescence) using a microplate reader.

Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

The use of AMP-PNP in parallel experiments can help confirm that the inhibitor acts at the

ATP-binding site.

Motor Protein-Cytoskeleton Binding Assay
This protocol describes a method to study the interaction between a motor protein (e.g., myosin

or kinesin) and its cytoskeletal track (e.g., actin filaments or microtubules) in the presence of

AMP-PNP.

Objective: To stabilize and analyze the binding of a motor protein to its filament in an ATP-like

state.

Materials:

Purified motor protein (e.g., myosin, kinesin)

Polymerized cytoskeletal filaments (e.g., F-actin, taxol-stabilized microtubules)

AMP-PNP lithium hydrate

ATP and ADP (for control experiments)

Binding buffer (specific to the motor protein and filament)

Ultracentrifuge

SDS-PAGE analysis equipment

Methodology:
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Prepare Filaments:

Polymerize actin or tubulin according to established protocols. For microtubules,

stabilization with a reagent like taxol is necessary.

Binding Reaction:

In a microcentrifuge tube, combine the motor protein and the polymerized filaments in the

binding buffer.

Add AMP-PNP to a final concentration that promotes strong binding (e.g., 1-5 mM).[7]

Prepare control reactions with ATP (to induce dissociation for many motor proteins) and

ADP (which may promote a different binding state).[7]

Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach

equilibrium.

Separation of Bound and Unbound Fractions:

Layer the reaction mixture over a cushion buffer (e.g., sucrose in binding buffer) in an

ultracentrifuge tube.

Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the filaments and

any bound motor proteins.[7]

Analysis:

Carefully collect the supernatant, which contains the unbound motor protein.

Resuspend the pellet, containing the filament-bound motor protein, in a sample buffer for

electrophoresis.

Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining

or Western blotting to visualize the distribution of the motor protein. A strong band in the

pellet fraction in the presence of AMP-PNP indicates stabilized binding.
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Signaling Pathways and Logical Relationships
AMP-PNP is instrumental in dissecting signaling pathways that involve ATP hydrolysis. A

primary example is its use in studying G-protein coupled receptor (GPCR) signaling.

GPCR Signaling Cascade
GPCRs are a large family of cell surface receptors that, upon ligand binding, activate

intracellular heterotrimeric G proteins.[8] This activation involves the exchange of GDP for GTP

on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream

signaling.[8] While AMP-PNP is an ATP analog, its principles of action are relevant to studying

the broader family of nucleotide-binding proteins, including G-proteins which are regulated by

GTP. The non-hydrolyzable nature of AMP-PNP provides a conceptual parallel to how non-

hydrolyzable GTP analogs (like GTPγS) are used to lock G-proteins in an active state.

Plasma Membrane Cytosol

Ligand GPCR (Inactive)Binds GPCR (Active)

Conformational
Change G-Protein-GDP

(Inactive)
Activates G-Protein-GTP

(Active)

GDP/GTP
Exchange Effector Protein

(e.g., Adenylyl Cyclase)
Modulates Second Messenger

(e.g., cAMP)
Produces Cellular Response

Triggers

AMP-PNP is used to study ATP-dependent effectors
 or kinases downstream of this pathway by locking

 them in an ATP-bound state.

Click to download full resolution via product page

Caption: Simplified workflow of a G-protein coupled receptor (GPCR) signaling cascade.

This diagram illustrates the sequential activation of components in a typical GPCR pathway.

AMP-PNP would be employed to investigate ATP-dependent enzymes that are either the

effector proteins themselves or are activated downstream of the second messenger, allowing

researchers to isolate and study specific steps of the cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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